Cyclododecanecarboxylic anhydride
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Overview
Description
Cyclododecanecarboxylic anhydride is a chemical compound belonging to the class of cyclic anhydrides It is derived from cyclododecanecarboxylic acid and is characterized by its twelve-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecanecarboxylic anhydride can be synthesized through the dehydration of cyclododecanecarboxylic acid. This dehydration can be achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or by heating the acid at high temperatures . Another method involves the reaction of cyclododecanecarboxylic acid with an acid chloride in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Cyclododecanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form cyclododecanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine.
Alcoholysis: Alcohols such as methanol or ethanol, often with a base.
Aminolysis: Amines such as ammonia or primary amines.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Major Products:
Hydrolysis: Cyclododecanecarboxylic acid.
Alcoholysis: Cyclododecanecarboxylic esters.
Aminolysis: Cyclododecanecarboxylic amides.
Reduction: Cyclododecanecarboxylic alcohols.
Scientific Research Applications
Cyclododecanecarboxylic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclododecanecarboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group and forming the final product . The reactivity of the anhydride group makes it a valuable tool in various chemical transformations.
Comparison with Similar Compounds
Cyclododecanecarboxylic anhydride can be compared with other cyclic anhydrides such as:
Phthalic anhydride: Used in the production of plasticizers and resins.
Succinic anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Maleic anhydride: Utilized in the manufacture of unsaturated polyester resins.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct chemical properties and reactivity compared to smaller cyclic anhydrides .
Properties
CAS No. |
58101-52-3 |
---|---|
Molecular Formula |
C26H46O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
cyclododecanecarbonyl cyclododecanecarboxylate |
InChI |
InChI=1S/C26H46O3/c27-25(23-19-15-11-7-3-1-4-8-12-16-20-23)29-26(28)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2 |
InChI Key |
OGSWUAFJRDMIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C(=O)OC(=O)C2CCCCCCCCCCC2 |
Origin of Product |
United States |
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